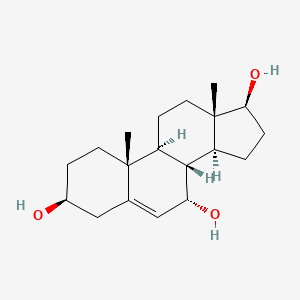

Androst-5-ene-3beta,7alpha,17beta-triol

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H30O3 |

|---|---|

Molecular Weight |

306.4 g/mol |

IUPAC Name |

(3S,7S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,17-triol |

InChI |

InChI=1S/C19H30O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h10,12-17,20-22H,3-9H2,1-2H3/t12-,13-,14-,15+,16-,17-,18-,19-/m0/s1 |

InChI Key |

OEVZKEVBDIDVOI-FMKNUBLKSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O |

Canonical SMILES |

CC12CCC3C(C1CCC2O)C(C=C4C3(CCC(C4)O)C)O |

Origin of Product |

United States |

Metabolic Fate and Catabolism of Androst 5 Ene 3beta,7alpha,17beta Triol

In Vitro and Preclinical In Vivo Metabolism

In vitro studies and preclinical pharmacokinetic analyses in animal models indicate that Androst-5-ene-3beta,7alpha,17beta-triol is readily metabolized by both rodents and primates. nih.gov The 17β-hydroxyl group of Androst-5-ene-3beta,7alpha,17beta-triol is particularly susceptible to oxidation by 17β-hydroxysteroid dehydrogenases (17β-HSDs), which can inactivate the compound. nih.gov

Preclinical studies in cynomolgus monkeys have provided significant insights into the in vivo metabolism of Androst-5-ene-3beta,7alpha,17beta-triol. Following transmucosal administration, the compound is extensively metabolized, with the resulting products being predominantly glucuronide and sulfate conjugates of oxidized metabolites found in both blood and urine. nih.gov Low levels of the parent compound are also detected as free steroids. nih.gov

Further Hydroxylation and Oxidation Processes

The primary oxidative transformations of Androst-5-ene-3beta,7alpha,17beta-triol involve the enzymatic conversion of its hydroxyl groups to ketones. In cynomolgus monkeys, key oxidized metabolites have been identified, indicating that both the 7-hydroxyl and 17-hydroxyl groups are targets for oxidation. nih.gov

Identified oxidized metabolites include:

3β,7α-dihydroxy-androst-5-en-17-one

3β,7β-diol-androst-5-en-17-one

3β-hydroxy-androst-5-en-7,17-dione

These findings demonstrate that the metabolic pathway includes oxidation at both the C-7 and C-17 positions of the steroid nucleus.

Conjugation Pathways

Following oxidation, the metabolites of Androst-5-ene-3beta,7alpha,17beta-triol, as well as the parent compound to a lesser extent, undergo phase II conjugation reactions. These processes increase the water solubility of the metabolites, facilitating their excretion from the body. The two primary conjugation pathways identified are glucuronidation and sulfation. nih.govnih.gov

In preclinical studies with a synthetic analogue of Androst-5-ene-3beta,7alpha,17beta-triol, glucuronidation was identified as a metabolic pathway, although to a lesser extent than sulfation. nih.gov Studies in cynomolgus monkeys have confirmed that the oxidized metabolites of the parent compound are conjugated with glucuronic acid. nih.gov

Sulfation appears to be a major conjugation pathway for Androst-5-ene-3beta,7alpha,17beta-triol and its metabolites. nih.govnih.gov In mice, the metabolites of a synthetic analogue of Androst-5-ene-3beta,7alpha,17beta-triol were found to be predominantly sulfated. nih.gov Similarly, in cynomolgus monkeys, the oxidized metabolites of Androst-5-ene-3beta,7alpha,17beta-triol are largely found as sulfate conjugates. nih.gov

Species-Dependent Metabolic Profiles and Differences

Significant species-dependent differences in the metabolism of Androst-5-ene-3beta,7alpha,17beta-triol and related androstene steroids have been observed. These variations in metabolic profiles can influence the biological activity and pharmacological effects of the compound in different species.

Studies on the metabolism of the related compound androst-5-ene-3β,17β-diol in hepatocytes from different species have revealed distinct metabolic patterns. Rat hepatocytes, for instance, tend to produce a wider array of highly oxidized metabolites. In contrast, monkey and human hepatocytes predominantly form conjugated metabolites of the parent compound and its precursor, DHEA.

The table below summarizes the observed metabolic profiles in different species based on available data for Androst-5-ene-3beta,7alpha,17beta-triol and related compounds.

| Species | Primary Metabolic Pathways | Key Metabolites | Primary Conjugation |

|---|---|---|---|

| Mouse | Oxidation | 7α-hydroxy and 7-keto analogs (of a synthetic analogue) | Sulfation (major), Glucuronidation (minor) |

| Rat | Extensive Oxidation | Array of highly oxidized metabolites (of a related compound) | - |

| Cynomolgus Monkey | Oxidation | 3β,7α-dihydroxy-androst-5-en-17-one, 3β,7β-diol-androst-5-en-17-one, 3β-hydroxy-androst-5-en-7,17-dione | Glucuronidation and Sulfation |

| Human | Conjugation | Predominantly conjugated parent compound and precursor (of a related compound) | - |

Analytical Methodologies for Detection and Quantification of Androst 5 Ene 3beta,7alpha,17beta Triol

Chromatographic Techniques

Chromatographic methods are fundamental to the analysis of Androst-5-ene-3beta,7alpha,17beta-triol, enabling its separation from a complex mixture of other endogenous steroids and metabolites. The choice between gas and liquid chromatography is often dictated by the specific requirements of the analysis, including the desired sensitivity and the nature of the biological sample.

Gas chromatography-mass spectrometry (GC-MS) stands as a robust and widely used technique for the analysis of steroids, including Androst-5-ene-3beta,7alpha,17beta-triol. Due to the low volatility of this tri-hydroxylated steroid, a crucial step in GC-MS analysis is chemical derivatization. This process replaces the active hydrogen atoms of the hydroxyl groups with less polar functional groups, thereby increasing the volatility and thermal stability of the analyte for its passage through the gas chromatograph.

A common derivatization strategy involves the formation of trimethylsilyl (TMS) ethers. However, for enhanced sensitivity and specificity, particularly in complex biological samples like serum, a two-step derivatization process is often employed. This can involve an initial reaction with an O-alkylhydroxylamine hydrochloride, such as O-methylhydroxylamine hydrochloride, to form methyloxime derivatives of any keto groups present, followed by silylation of the hydroxyl groups. For 7-hydroxylated dehydroepiandrosterone (B1670201) (DHEA) metabolites, including the 7α-hydroxy epimer, dimethylisopropylsilyl (DMIPS) ether derivatives have been utilized. These derivatives can be quantified using high-resolution GC-MS with selected-ion monitoring (SIM), which offers very low detection limits, in the picogram range. nih.gov

The mass spectrometric fragmentation of these derivatives is key to their identification and quantification. For the trimethylsilyl derivatives of related 7-hydroxy steroids, characteristic ion fragments have been identified that allow for their specific detection. researchgate.net For instance, the mass spectra of TMS-derivatized 7-hydroxy-DHEA show characteristic ion fragments at m/z 343, 358, and 359. researchgate.net While specific fragmentation data for the DMIPS derivative of Androst-5-ene-3beta,7alpha,17beta-triol is not detailed in readily available literature, the methodology relies on identifying unique, high-abundance fragment ions for use in SIM mode to ensure specificity and sensitivity.

The table below summarizes typical parameters for a GC-MS method for related 7-hydroxylated steroids, which would be applicable for the analysis of Androst-5-ene-3beta,7alpha,17beta-triol.

| Parameter | Description |

| Sample Preparation | Extraction from serum with an organic solvent, followed by solid-phase extraction purification. |

| Derivatization | Treatment with O-methylhydroxylamine hydrochloride followed by dimethylisopropylsilylation. |

| GC Column | High-temperature capillary column suitable for steroid analysis. |

| Ionization Mode | Electron Ionization (EI) |

| Mass Spectrometry | High-Resolution Mass Spectrometry |

| Detection Mode | Selected-Ion Monitoring (SIM) |

| Detection Limits | In the range of 0.5 to 2.0 pg for related 7-oxygenated DHEA metabolites. nih.gov |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of steroid hormones in plasma due to its high sensitivity, specificity, and suitability for analyzing non-volatile and thermally labile compounds without the need for derivatization.

For the analysis of Androst-5-ene-3beta,7alpha,17beta-triol in plasma, a reversed-phase high-performance liquid chromatography (RP-HPLC) system is typically employed. The chromatographic separation is crucial for resolving the analyte from its isomers and other structurally similar steroids. The separation of DHEA and its 7-oxygenated metabolites, including the 7α- and 7β-hydroxy epimers, has been successfully achieved using gradient elution on a reversed-phase column. nih.gov

Following chromatographic separation, the analyte is introduced into the tandem mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for steroids in LC-MS. In the tandem mass spectrometer, a specific precursor ion (typically the protonated molecule [M+H]+) of Androst-5-ene-3beta,7alpha,17beta-triol is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and significantly reduces background noise, leading to low limits of quantification. The development of a robust LC-MS/MS method requires the synthesis of deuterated internal standards to improve the precision and accuracy of quantification. nih.gov

The table below outlines the key aspects of a typical LC-MS/MS method for the quantification of Androst-5-ene-3beta,7alpha,17beta-triol in plasma.

| Parameter | Description |

| Sample Preparation | Protein precipitation or liquid-liquid extraction from plasma, followed by solid-phase extraction. |

| LC Column | Reversed-phase C18 or similar column. |

| Mobile Phase | A gradient of aqueous and organic solvents, such as water with a modifier (e.g., formic acid) and acetonitrile or methanol. |

| Ionization Mode | Electrospray Ionization (ESI), typically in positive mode. |

| Mass Spectrometry | Tandem Quadrupole Mass Spectrometer |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Internal Standard | A stable isotope-labeled form of the analyte (e.g., deuterated Androst-5-ene-3beta,7alpha,17beta-triol). |

Approaches for Isomer Differentiation

A significant analytical challenge in the study of Androst-5-ene-3beta,7alpha,17beta-triol is its differentiation from its stereoisomers, most notably the 7β-epimer, Androst-5-ene-3beta,7beta,17beta-triol. As these isomers may have different biological activities, their individual quantification is often necessary.

High-Performance Liquid Chromatography (HPLC) has been demonstrated to be effective in separating the 7α- and 7β-hydroxy epimers of DHEA. nih.govmdpi.com By carefully optimizing the stationary phase, mobile phase composition, and gradient elution profile, baseline separation of these isomers can be achieved. For instance, a three-step gradient reversed-phase HPLC method has been developed for the separation of 7α-OH-DHEA and 7β-OH-DHEA. nih.gov The use of tetrahydrofuran in the mobile phase has been shown to play a role in the separation of these stereoisomers. nih.gov

Gas Chromatography (GC) can also be used to separate the derivatized forms of these isomers. The different spatial orientations of the derivatized hydroxyl groups can lead to slight differences in their interactions with the stationary phase of the GC column, resulting in different retention times. A GC-MS method has been successfully applied for the simultaneous quantification of 7α- and 7β-hydroxylated metabolites of various steroids in human serum, indicating that their chromatographic separation is achievable. nih.gov

In both GC-MS and LC-MS/MS, while the mass spectra of the isomers may be very similar or even identical, their different retention times allow for their unambiguous identification and individual quantification. Therefore, the development of a high-resolution chromatographic method is paramount for the accurate analysis of Androst-5-ene-3beta,7alpha,17beta-triol in the presence of its isomers.

Future Research Directions in Androst 5 Ene 3beta,7alpha,17beta Triol Studies

Elucidation of Undiscovered Molecular Targets and Downstream Signaling Cascades

A fundamental gap in the current understanding of Androst-5-ene-3beta,7alpha,17beta-triol lies in the identification of its specific molecular targets and the subsequent signaling pathways it modulates. While research on the related 7β-epimer and its synthetic analogs has identified multiple binding partners through proteomic approaches, it is crucial to determine if the 7α-epimer shares these targets or possesses a unique molecular footprint.

Future investigations should prioritize the use of unbiased, high-throughput screening methods to identify direct protein interactors of Androst-5-ene-3beta,7alpha,17beta-triol. Techniques such as affinity purification-mass spectrometry (AP-MS) and yeast two-hybrid screening could reveal novel receptors, enzymes, or signaling adaptors. Once potential targets are identified, subsequent research must focus on validating these interactions and elucidating the downstream consequences. This will involve detailed biochemical and cell-based assays to map the signaling cascades initiated or modulated by the binding of Androst-5-ene-3beta,7alpha,17beta-triol. Key questions to address include its impact on phosphorylation events, transcription factor activation, and gene expression profiles.

Advanced Preclinical Models for Comprehensive Mechanism of Action Investigations

The development and utilization of sophisticated preclinical models are paramount to dissecting the in vivo mechanism of action of Androst-5-ene-3beta,7alpha,17beta-triol. While some studies have utilized murine models to investigate the effects of a synthetic analog of the 7β-epimer in inflammatory and neurodegenerative diseases, there is a pressing need for models that can specifically address the physiological and potential therapeutic roles of the 7α-epimer.

Future research should focus on developing and employing genetically modified animal models, such as humanized mouse models, which can more accurately reflect human-like metabolic pathways of DHEA. Furthermore, the use of organoid and "disease-in-a-dish" models derived from human induced pluripotent stem cells (iPSCs) could provide invaluable insights into the cell-type-specific effects of Androst-5-ene-3beta,7alpha,17beta-triol in a human context. These advanced models will be instrumental in studying its role in conditions where its levels are reportedly altered, such as multiple sclerosis.

Comparative Studies on the Biological Specificity of Androstene Epimers

The stereochemistry of the hydroxyl group at the C7 position likely dictates the biological activity of androstene triols. Therefore, direct and rigorous comparative studies between Androst-5-ene-3beta,7alpha,17beta-triol and its 7β-epimer are essential. Such studies will be critical in determining whether these epimers have distinct, overlapping, or even opposing biological effects.

Integration of Omics Technologies for a Systems-Level Understanding

To gain a holistic view of the biological impact of Androst-5-ene-3beta,7alpha,17beta-triol, future research must integrate various "omics" technologies. While proteomic studies have been applied to synthetic analogs of the 7β-epimer nih.govnih.gov, a dedicated systems-level analysis of the 7α-epimer is currently lacking.

Table 1: Potential Omics Approaches for Androst-5-ene-3beta,7alpha,17beta-triol Research

| Omics Technology | Research Focus | Potential Insights |

| Proteomics | Identification of direct and indirect protein interaction networks. | Uncovering novel molecular targets and signaling pathways. |

| Metabolomics | Analysis of changes in the cellular metabolome upon treatment. | Understanding the impact on cellular metabolism and identifying biomarkers of activity. |

| Transcriptomics | Global analysis of gene expression changes. | Revealing the genetic programs regulated by the compound. |

| Lipidomics | Comprehensive analysis of cellular lipid profiles. | Investigating the influence on lipid signaling and membrane composition. |

By integrating data from these different omics layers, researchers can construct comprehensive models of the cellular and physiological responses to Androst-5-ene-3beta,7alpha,17beta-triol, moving beyond a single-target-based understanding.

Exploration of Endogenous Fluctuations and Their Physiological Impact

Preliminary studies have begun to quantify the endogenous levels of Androst-5-ene-3beta,7alpha,17beta-triol in human plasma. It has been noted that levels of this steroid may be elevated in female patients with multiple sclerosis researchgate.net. Another study observed a significant decrease in the 7α-hydroxy derivative of DHEA in association with the consumption of main meals researchgate.net. These initial findings underscore the importance of further investigating the dynamics of its endogenous production and the physiological consequences of these fluctuations.

Future research should aim to establish a comprehensive profile of the endogenous concentrations of Androst-5-ene-3beta,7alpha,17beta-triol in a healthy population, considering factors such as age, sex, and circadian rhythm. Furthermore, targeted studies in various disease states are needed to understand how its levels are altered and whether these changes are a cause or a consequence of the pathology. This knowledge will be crucial for determining its potential as a biomarker and for understanding its role in maintaining physiological homeostasis.

Q & A

Q. What are the validated methods for synthesizing and purifying Androst-5-ene-3β,7α,17β-triol in laboratory settings?

Synthesis typically involves selective hydroxylation of androstenediol precursors. A common approach includes enzymatic or chemical modifications of dehydroepiandrosterone (DHEA) derivatives, leveraging stereospecific catalysts to achieve the 3β,7α,17β configuration. Purification is achieved via reverse-phase HPLC with acetonitrile/water gradients, monitored at 240 nm for optimal UV detection . Post-synthesis, nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for confirming structural integrity .

Q. How can researchers confirm the stereochemical configuration of Androst-5-ene-3β,7α,17β-triol?

Proton NMR is the gold standard for stereochemical assignment. By comparing chemical shifts and coupling constants to reference compounds (e.g., cholest-5-ene-3β,7β-diol), researchers can resolve ambiguities in hydroxyl group orientations. For example, the 7α-hydroxyl proton exhibits distinct downfield shifts (~δ 3.8–4.0 ppm) due to steric and electronic interactions in the androstane backbone . High-resolution MS further validates molecular mass (<em>m/z</em> 320.235 for [M+H]<sup>+</sup>) .

Q. What safety protocols should be followed when handling Androst-5-ene-3β,7α,17β-triol in laboratory settings?

While the compound is classified as non-hazardous under GHS guidelines , standard precautions include:

- Use of nitrile gloves and lab coats to avoid skin contact.

- Conducting experiments in fume hoods to prevent inhalation of fine powders.

- Storage in airtight containers at −20°C to prevent degradation.

Emergency measures include rinsing eyes with water for 15 minutes and consulting a physician if ingested .

Advanced Research Questions

Q. What molecular mechanisms underlie the anti-inflammatory activity of Androst-5-ene-3β,7α,17β-triol?

The compound modulates NF-κB and MAPK signaling pathways by binding to glucocorticoid receptor (GR) isoforms. In vitro studies using SILAC-labeled RPMI media and affinity chromatography reveal its interaction with GRα, reducing pro-inflammatory cytokines like TNF-α and IL-6. Dose-response assays (0.1–10 µM) in macrophage models demonstrate IC50 values of ~2.5 µM for TNF-α suppression .

Q. How is the biosynthesis of Androst-5-ene-3β,7α,17β-triol regulated in pathological conditions such as polycystic ovarian syndrome (PCOS)?

In PCOS endometria, upregulated 17β-hydroxysteroid dehydrogenase (17β-HSD) activity increases conversion of DHEA to this triol. LC-MS/MS quantification shows a 3.2-fold elevation in tissue samples compared to controls. This dysregulation correlates with estrogen receptor-beta (ERβ) overexpression, suggesting a feedback loop involving ERβ-mediated transcriptional activation .

Q. How can contradictory data from different analytical techniques (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

Discrepancies often arise from crystal packing effects in X-ray vs. solution-state NMR. To reconcile

- Perform dynamic NMR experiments to assess conformational flexibility.

- Use density functional theory (DFT) calculations to model steric and electronic environments.

- Validate with independent techniques like circular dichroism (CD) to confirm chiral centers .

Q. What methodologies are recommended for assessing purity and identifying impurities in Androst-5-ene-3β,7α,17β-triol samples?

Impurity profiling requires:

- HPLC-UV/HRMS : A C18 column (5 µm, 250 × 4.6 mm) with 0.1% formic acid in water/acetonitrile (70:30) at 1 mL/min. Detect impurities at 0.1% threshold (e.g., Δ<sup>4,6</sup>-isomers at <em>m/z</em> 318.219) .

- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks; monitor degradation via TLC (Rf 0.3 in chloroform/methanol 9:1) .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.